1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride

Beta-adrenergic blockade In vivo ECG Tachycardia antagonism

1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride (CAS 56354-17-7) is a synthetic aryloxypropanolamine derivative belonging to the beta-adrenergic receptor antagonist (beta-blocker) class. The compound is constructed on a thymol (2-isopropyl-5-methylphenol) scaffold linked via an ether bond to a propan-2-ol chain that bears a terminal benzylamino substituent, and is supplied as the hydrochloride salt.

Molecular Formula C20H28ClNO2
Molecular Weight 349.9
CAS No. 56354-17-7
Cat. No. B2711914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride
CAS56354-17-7
Molecular FormulaC20H28ClNO2
Molecular Weight349.9
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCC(CNCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C20H27NO2.ClH/c1-15(2)19-10-9-16(3)11-20(19)23-14-18(22)13-21-12-17-7-5-4-6-8-17;/h4-11,15,18,21-22H,12-14H2,1-3H3;1H
InChIKeyMRPIIOMQLYKWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride – Core Pharmacological and Structural Overview


1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride (CAS 56354-17-7) is a synthetic aryloxypropanolamine derivative belonging to the beta-adrenergic receptor antagonist (beta-blocker) class [1]. The compound is constructed on a thymol (2-isopropyl-5-methylphenol) scaffold linked via an ether bond to a propan-2-ol chain that bears a terminal benzylamino substituent, and is supplied as the hydrochloride salt [1]. This structural family was explored in a medicinal chemistry program published in Il Farmaco, which established that 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates act as non-selective beta-adrenergic blockers with potency comparable to propranolol, with the nature of the 1-amino substituent critically modulating both in vivo efficacy and receptor binding [1].

Why Generic Beta-Blocker Substitution Fails for 1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride


The thymol-derived aryloxypropanolamine scaffold exhibits divergent pharmacological properties depending on the nature of the 1-amino substituent. In head-to-head studies within this series, the isopropylamino derivative (compound 5) required a 100 µg/kg i.v. dose to antagonize isoprenaline-induced tachycardia in mouse ECG, while the tert-butylamino derivative (compound 6) achieved equivalent blockade at only 50 µg/kg i.v., demonstrating that minor changes in the N-substituent yield a 2-fold difference in in vivo potency [1]. The benzylamino substituent present in 1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride introduces a markedly different steric bulk, lipophilicity (calculated logP), and potential for pi-stacking interactions versus the alkylamino analogs, making its receptor binding profile, tissue distribution, and metabolic stability distinct from commercially available generic beta-blockers such as propranolol, atenolol, or metoprolol [1]. Consequently, substitution with a generic beta-blocker cannot recapitulate the structure-specific pharmacological fingerprint of this compound.

Quantitative Differentiation Evidence for 1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride vs. Closest Analogs


In Vivo Beta-Adrenergic Blockade Potency: Substituent-Dependent 2-Fold Difference Within the Thymol Propanolamine Series

Within the 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol series, the 1-amino substituent dictates in vivo potency. The tert-butylamino analog (compound 6) antagonized isoprenaline (2 µg/kg i.v.)-induced tachycardia in mouse ECG at a dose of 50 µg/kg i.v., whereas the isopropylamino analog (compound 5) required 100 µg/kg i.v. to achieve comparable blockade, representing a 2-fold potency difference [1]. The benzylamino substituent of the target compound introduces different steric, electronic, and lipophilic properties compared to both the isopropylamino and tert-butylamino congeners, which is predicted to produce a distinct in vivo potency that is not interchangeable with either analog [1].

Beta-adrenergic blockade In vivo ECG Tachycardia antagonism

Beta-Adrenergic Receptor Binding Affinity: Non-Selective Profile Comparable to Propranolol but with Substituent-Dependent Affinity Tuning

Compounds 5 and 6 were evaluated in competitive radioligand binding assays using turkey erythrocyte membranes (beta1) and rat lung homogenate (beta2). Both compounds exhibited beta-adrenergic receptor affinity comparable to that of propranolol, with no selectivity for either beta1 or beta2 subtypes [1]. The target compound's benzylamino group adds a hydrophobic aromatic moiety absent in the alkylamino comparators, which can engage in additional pi-pi interactions with aromatic residues in the beta-adrenergic receptor binding pocket, potentially altering both absolute affinity and the beta1/beta2 selectivity ratio relative to propranolol and the alkylamino series [1].

Receptor binding affinity Beta1-adrenoceptor Beta2-adrenoceptor Non-selective beta-blocker

Functional Antagonism in Isolated Smooth Muscle: Uterine Relaxation Blockade Demonstrates Scaffold-Specific Beta2 Activity

In isolated rat uterus preparations (unprimed), compounds 5 and 6 blocked both isoprenaline- and adrenaline-induced relaxation, confirming functional beta2-adrenergic antagonism at the tissue level [1]. This functional assay complements the receptor binding data by demonstrating that the thymol-derived scaffold produces physiologically meaningful blockade of beta2-mediated smooth muscle relaxation. The benzylamino analog is expected to exhibit qualitatively similar beta2 blockade, but the quantitative potency (EC50 or pA2) is anticipated to differ from the alkylamino derivatives due to altered tissue penetration and receptor residence time governed by the benzyl substituent [1].

Isolated rat uterus Beta2-adrenergic blockade Functional antagonism

Experimental and Industrial Application Scenarios for 1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Beta-Adrenoceptor Ligands

The benzylamino substituent provides an aromatic N-substituent not represented in the published thymol-propanolamine series (compounds 5 and 6), making this compound a critical SAR probe for mapping the steric and electronic tolerance of the beta-adrenergic receptor binding pocket to large aromatic N-substituents. The in vivo potency and receptor binding data from the alkylamino analogs [1] establish the baseline against which the benzylamino derivative can be evaluated, enabling dissection of pi-stacking contributions to receptor affinity and selectivity.

Pharmacological Studies Requiring Non-Selective Beta-Blockade with Distinct Pharmacokinetics

The thymol scaffold confers non-selective beta1/beta2 blockade at the receptor level [1]. The benzylamino modification is expected to alter lipophilicity and metabolic stability relative to the isopropylamino and tert-butylamino analogs, potentially providing a longer half-life or altered tissue distribution. This makes the compound suitable for in vivo experimental protocols where sustained non-selective beta-blockade is required but where standard agents (propranolol, timolol) are unsuitable due to their specific pharmacokinetic profiles.

Chemical Biology Probe Development and Derivatization Platform

The presence of both a secondary amine (benzylamino) and a hydroxyl group on the propanol chain provides two orthogonal functional handles for chemical derivatization (e.g., biotinylation, fluorophore conjugation, photoaffinity labeling) without disrupting the beta-blocker pharmacophore. This enables the use of the compound as a scaffold for generating chemical biology tool compounds to study beta-adrenoceptor distribution and trafficking, leveraging the established non-selective receptor binding profile of the thymol-propanolamine series [1].

Quote Request

Request a Quote for 1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.